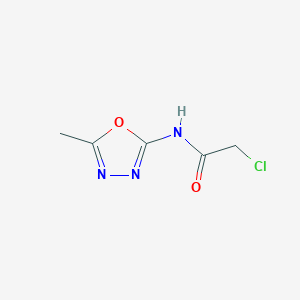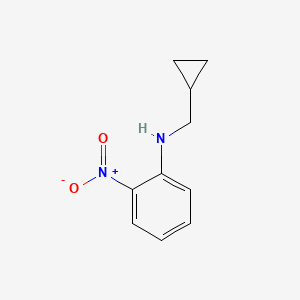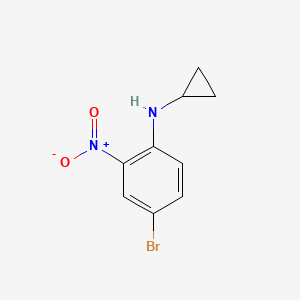
N1-Benzyl-4-bromo-N1-ethylbenzene-1,2-diamine
Overview
Description
N1-Benzyl-4-bromo-N1-ethylbenzene-1,2-diamine is a chemical compound belonging to the class of diamines. It is characterized by the presence of a benzyl group, a bromine atom, and an ethyl group attached to a benzene ring. This compound is widely used in various fields of scientific research due to its unique chemical structure and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: N1-Benzyl-4-bromo-N1-ethylbenzene-1,2-diamine can be synthesized through a multi-step process involving the bromination of benzene derivatives followed by the introduction of benzyl and ethyl groups. The general synthetic route involves:
Bromination: Benzene is brominated using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide.
N-alkylation: The brominated benzene derivative undergoes N-alkylation with benzyl chloride and ethylamine under basic conditions to form the desired diamine compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and N-alkylation processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: N1-Benzyl-4-bromo-N1-ethylbenzene-1,2-diamine undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the bromine atom can be replaced by other electrophiles.
Nucleophilic Substitution: The bromine atom can also be substituted by nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, iodine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Nucleophilic Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines.
Major Products:
Electrophilic Aromatic Substitution: Products include substituted benzene derivatives with various functional groups replacing the bromine atom.
Nucleophilic Substitution: Products include benzene derivatives with nucleophiles replacing the bromine atom.
Scientific Research Applications
N1-Benzyl-4-bromo-N1-ethylbenzene-1,2-diamine is utilized in a wide range of scientific research applications, including:
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Material Science: The compound is employed in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N1-Benzyl-4-bromo-N1-ethylbenzene-1,2-diamine involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The compound can form covalent bonds with target molecules, leading to changes in their structure and function. The specific pathways involved depend on the nature of the target molecules and the conditions of the reactions .
Comparison with Similar Compounds
- 1-N-benzyl-4-chloro-1-N-ethylbenzene-1,2-diamine
- 1-N-benzyl-4-iodo-1-N-ethylbenzene-1,2-diamine
- 1-N-benzyl-4-fluoro-1-N-ethylbenzene-1,2-diamine
Comparison: N1-Benzyl-4-bromo-N1-ethylbenzene-1,2-diamine is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its chloro, iodo, and fluoro analogs, the bromine derivative exhibits different reactivity patterns in electrophilic and nucleophilic substitution reactions, making it suitable for specific applications in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
1-N-benzyl-4-bromo-1-N-ethylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2/c1-2-18(11-12-6-4-3-5-7-12)15-9-8-13(16)10-14(15)17/h3-10H,2,11,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOWWJYCGVYPLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=C(C=C(C=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[5-(3-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B1414945.png)

![Methyl 2-{[4-(propan-2-yl)phenyl]sulfanyl}acetate](/img/structure/B1414949.png)

![2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1414955.png)

![2-{[(2-Methylbutan-2-yl)oxy]methyl}aniline](/img/structure/B1414957.png)

![6-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]hexan-1-amine](/img/structure/B1414959.png)



amine](/img/structure/B1414966.png)
![N-[(2,5-dimethoxyphenyl)methyl]-2-iodoaniline](/img/structure/B1414968.png)
